molecular formula C15H10N2O4S B2595193 Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate CAS No. 865613-59-8

Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate

Cat. No.: B2595193
CAS No.: 865613-59-8
M. Wt: 314.32
InChI Key: XTNOEJXSQOAKNN-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged bicyclic ring system with multiple applications. Its aromaticity makes it relatively stable, although, as a heterocycle, it has reactive sites, which allow for functionalization .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, a one-pot three-component Knoevenagel condensation reaction can be used to synthesize certain benzothiazole derivatives .

Scientific Research Applications

  • Synthesis and Characterization for Antimicrobial Activities :

    • Novel ligands similar to Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate were synthesized and characterized. These compounds showed varied antibacterial activities, indicating their potential use in developing new antimicrobial agents (Ekennia et al., 2017).
    • Similar compounds were synthesized and shown to have good antimicrobial activity against human epidemic-causing bacterial strains, suggesting their application in treating bacterial infections (Mishra et al., 2019).
  • Environmental Impact and Biodegradability :

    • Benzothiazole derivatives were identified as degradation products of certain fungicides in wastewater. These compounds were not completely removable by biological wastewater treatment, indicating environmental concerns due to their limited biodegradability and potential toxicity (Reemtsma et al., 1995).
  • Antitumor Properties :

    • Certain benzothiazole derivatives, similar to this compound, have been studied for their antitumor properties. They showed selective growth inhibitory properties against human cancer cell lines, particularly in breast cancer cell lines, indicating their potential in cancer treatment (Kashiyama et al., 1999).
  • Chemical Sensing and Detection Applications :

    • Benzothiazole derivatives were synthesized and demonstrated to be sensitive and selective sensors for the detection of cyanide in aqueous media. This suggests their application in chemical sensing and environmental monitoring (Elsafy et al., 2018).
  • DNA Topoisomerase II Inhibition :

    • Benzothiazole derivatives were found to inhibit DNA topoisomerase II, a key enzyme involved in DNA replication. This property suggests their use in developing treatments for diseases related to DNA replication errors, such as certain cancers (Pınar et al., 2004).
  • Methodology for Synthesis of Carbonyl Compounds :

    • Benzothiazole-2-carbaldehyde, a compound related to this compound, has been used for the synthesis of aldehydes or ketones, demonstrating its role in organic synthesis methodologies (Calō et al., 1972).
  • Applications in Liquid Chromatography :

    • Methylated cyclodextrins, including compounds related to this compound, have been used as mobile phase additives in liquid chromatography. This indicates their utility in improving the separation and analysis of various compounds (Tanaka et al., 1985).
  • Anti-Leishmanial Activity :

    • Nitroaromatic compounds, including those structurally related to this compound, were synthesized and evaluated for their ability to inhibit the growth of Leishmania infantum, a parasite that causes leishmaniasis. This suggests potential applications in developing treatments for parasitic diseases (Dias et al., 2015).
  • Metal-Free Conditions for Organic Synthesis :

    • The formation of 2-aryl benzothiazoles from aryl ketones and 2-aminobenzenethiols under metal-free conditions was explored, demonstrating the compound's role in facilitating greener and more sustainable chemical syntheses (Liao et al., 2012).

Mechanism of Action

While the specific mechanism of action for “Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate” is not available, benzothiazole derivatives have been found to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Future Directions

Benzothiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their mechanisms of action, and optimizing their properties for therapeutic use .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

The cellular effects of Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate are not well-documented. Benzothiazole derivatives have shown inhibitory effects against M. tuberculosis, suggesting potential impacts on cellular processes .

Molecular Mechanism

Benzothiazole derivatives have been found to interact with the target DprE1, a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been reported. Benzothiazole derivatives have shown promising results in in vivo studies .

Properties

IUPAC Name

methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S/c1-21-15(18)13-9(5-4-7-11(13)17(19)20)14-16-10-6-2-3-8-12(10)22-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNOEJXSQOAKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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